Cas no 3721-60-6 (Bicyclo[3.2.1]oct-6-en-3-one)
Bicyclo[3.2.1]oct-6-en-3-one Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.2.1]oct-6-en-3-one
- MOIRENACJWWHPJ-UHFFFAOYSA-N
- EN300-6739287
- SCHEMBL7861857
- CS-0257572
- DTXSID10339474
- 3721-60-6
- AKOS004909838
-
- Inchi: 1S/C8H10O/c9-8-4-6-1-2-7(3-6)5-8/h1-2,6-7H,3-5H2
- InChI Key: MOIRENACJWWHPJ-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC(C1)C2
Computed Properties
- Exact Mass: 122.0732
- Monoisotopic Mass: 122.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Bicyclo[3.2.1]oct-6-en-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6739287-0.05g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 0.05g |
$315.0 | 2023-05-26 | |
| Enamine | EN300-6739287-0.1g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 0.1g |
$470.0 | 2023-05-26 | |
| Enamine | EN300-6739287-0.25g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 0.25g |
$672.0 | 2023-05-26 | |
| Enamine | EN300-6739287-0.5g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 0.5g |
$1058.0 | 2023-05-26 | |
| Enamine | EN300-6739287-1.0g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 1g |
$1357.0 | 2023-05-26 | |
| Enamine | EN300-6739287-2.5g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 2.5g |
$2660.0 | 2023-05-26 | |
| Enamine | EN300-6739287-5.0g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 5g |
$3935.0 | 2023-05-26 | |
| Enamine | EN300-6739287-10.0g |
bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 10g |
$5837.0 | 2023-05-26 | |
| Aaron | AR00CQW7-50mg |
Bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 50mg |
$459.00 | 2025-02-14 | |
| Aaron | AR00CQW7-100mg |
Bicyclo[3.2.1]oct-6-en-3-one |
3721-60-6 | 95% | 100mg |
$672.00 | 2025-02-14 |
Bicyclo[3.2.1]oct-6-en-3-one Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Bicyclo[3.2.1]oct-6-en-3-one
Bicyclo[3.2.1]oct-6-en-3-one (CAS No: 3721-60-6)
The compound Bicyclo[3.2.1]oct-6-en-3-one, with the CAS number 3721-60-6, is a bicyclic ketone that has garnered significant attention in the fields of organic chemistry and pharmacology. Its unique structure, characterized by a fused bicyclo[3.2.1] framework and a ketone group, makes it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of Bicyclo[3.2.1]oct-6-en-3-one as a versatile building block in organic synthesis. Researchers have demonstrated its ability to participate in various cycloaddition reactions, which are crucial for constructing complex molecular architectures. For instance, a 2023 study published in the Journal of Organic Chemistry explored the use of this compound in Diels-Alder reactions, showcasing its reactivity and selectivity under mild conditions.
In addition to its synthetic applications, Bicyclo[3.2.1]oct-6-en-3-one has been investigated for its biological activity. A 2022 study in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit promising anti-inflammatory properties, making them potential candidates for drug development.
The physical properties of Bicyclo[3.2.1]oct-6-en-3-one are also noteworthy. It has a melting point of approximately 85°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various chemical processes, including chromatographic separations and crystallization studies.
The synthesis of Bicyclo[3.2.1]oct-6-en-3-one typically involves multi-step organic reactions, often starting from readily available starting materials like cyclohexanone or related cyclic ketones. A 2021 paper in Organic Letters detailed an efficient enantioselective synthesis route using organocatalysis, which has implications for the production of enantiomerically pure compounds—a critical requirement in pharmaceutical research.
In terms of applications, Bicyclo[3.2.1]oct-6-en-3-one finds use in the fragrance industry as a component in natural product mimics due to its pleasant aroma profile. Its structure resembles certain terpenoid compounds found in essential oils, making it a valuable ingredient in perfumery and flavoring agents.
Furthermore, recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of Bicyclo[3.2.]oct-6-en-3-one. These studies provide insights into its interaction with biological targets at the molecular level, paving the way for rational drug design strategies.
In conclusion, Bicyclo[3.]oct-6-en-o stands out as a significant molecule with diverse applications across multiple disciplines. Its unique structure, reactivity, and biological potential continue to drive innovative research, ensuring its relevance in both academic and industrial settings.
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